2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
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Overview
Description
2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a triazole ring fused with a pyridine ring, and a piperazine ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with ethyl iodide.
Pyridine Ring Introduction: The pyridine ring is introduced through a nucleophilic substitution reaction involving pyridine derivatives.
Piperazine Ring Formation: The piperazine ring is synthesized by reacting ethylenediamine with appropriate alkylating agents.
Final Coupling: The final step involves coupling the triazole-pyridine intermediate with the piperazine derivative under suitable conditions, such as using a base like potassium carbonate in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in microbial growth and oxidative stress pathways.
Pathways Involved: It may inhibit key enzymes in microbial metabolic pathways, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl derivatives: These compounds share a similar triazole-pyridine structure and exhibit comparable biological activities.
Piperazine derivatives: Compounds with piperazine rings substituted with various aromatic groups show similar pharmacological profiles.
Uniqueness
The uniqueness of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H26N6O2S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H26N6O2S/c1-3-28-21(17-8-10-23-11-9-17)24-25-22(28)31-16-20(29)27-14-12-26(13-15-27)18-6-4-5-7-19(18)30-2/h4-11H,3,12-16H2,1-2H3 |
InChI Key |
YLNSLBZZQYCGSM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C4=CC=NC=C4 |
Origin of Product |
United States |
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